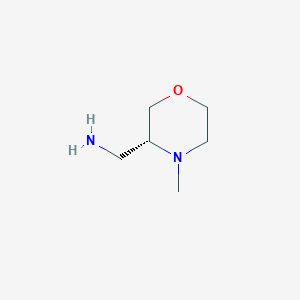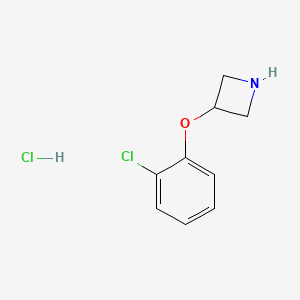![molecular formula C11H15Cl2N B1530495 8-Chlor-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-hydrochlorid CAS No. 1431697-94-7](/img/structure/B1530495.png)
8-Chlor-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-hydrochlorid
Übersicht
Beschreibung
. It is primarily used as an appetite suppressant to treat obesity.
Wissenschaftliche Forschungsanwendungen
Behandlung von Fettleibigkeit
Die Verbindung ist bekannt als ein selektiver Serotonin-5-HT2C-Rezeptor-Agonist, der bei der Behandlung von Fettleibigkeit eingesetzt wurde. Sie interagiert mit Rezeptoren im Gehirn, die den Appetit beeinflussen, was zu einer verringerten Nahrungsaufnahme und Gewichtsverlust führt .
Interaktion mit biologischen Zielen
Sie interagiert mit biologischen Zielen wie Rezeptoren oder Enzymen, die physiologische Prozesse modulieren und therapeutische Vorteile bieten können .
Dopaminrezeptor-Antagonismus
Die Verbindung wurde auf ihre Wirkung auf Dopaminrezeptoren untersucht, die an einer Vielzahl von neurologischen Prozessen beteiligt sind, darunter Bewegung, Motivation und Belohnung .
GIRK-Kanal-Blockade
Untersuchungen zeigen, dass bestimmte strukturelle Merkmale der Verbindung zur GIRK-Kanal-Blockade beitragen, was für die Erforschung kardialer und neurologischer Funktionen relevant ist .
Translationale Wissenschaftsforschung
Das National Center for Advancing Translational Sciences (NCATS) listet diese Verbindung auf, was auf ihre potenzielle Verwendung in der translationalen Forschung zur Entwicklung neuer Therapien hindeutet .
Wirkmechanismus
Target of Action
The primary target of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is the 5-hydroxytryptamine receptor (5-HT2C) . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride acts as a potent and selective agonist for the 5-HT2C receptor . It binds to this receptor with high affinity, leading to a series of intracellular events. This compound has been shown to have 18- and 104-fold higher potency than 5-HT2A and 5-HT2B respectively .
Biochemical Pathways
Upon activation of the 5-HT2C receptor by 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, there is an increase in intracellular inositol phosphate accumulation . This leads to a cascade of biochemical reactions that ultimately result in the observed physiological effects.
Pharmacokinetics
It is known that the compound is orally active
Result of Action
The activation of the 5-HT2C receptor by 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride leads to a reduction in food intake and body weight gain when administered to rats . This suggests that the compound may have potential applications in the treatment of obesity.
Biochemische Analyse
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is an orally active, potent, and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has shown to have higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . This compound interacts with various enzymes and proteins, particularly those involved in the serotonin pathway .
Cellular Effects
The effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause reductions in food intake and body weight gain in rats .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a 5-HT2C receptor agonist, it binds to these receptors and exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride vary with different dosages . Chronic daily treatment to rats (4.5-18 mg/kg p.o. b.i.d.) maintained on a high fat diet causes reductions in food intake and body weight gain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Fischer indole synthesis. This involves the reaction of optically active cyclohexanone with phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) and methanol (MeOH).
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, purification, and crystallization processes to obtain the compound in high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Chemistry:
Used in the synthesis of other pharmaceutical compounds.
Studied for its chemical properties and behavior in different reactions.
Biology:
Investigated for its effects on serotonin receptors and its role in appetite regulation.
Used in studies related to obesity and metabolic disorders.
Medicine:
Developed as an appetite suppressant for the treatment of obesity.
Studied for its potential side effects and efficacy in clinical trials.
Industry:
Used in the pharmaceutical industry for the production of weight loss medications.
Vergleich Mit ähnlichen Verbindungen
Sibutramine: Another appetite suppressant used for weight loss.
Phentermine: A sympathomimetic amine used as an appetite suppressant.
Orlistat: A lipase inhibitor used to treat obesity.
Uniqueness: 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique in its selective agonism of serotonin 2C receptors, which distinguishes it from other weight loss medications that may have broader mechanisms of action or different molecular targets.
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIHHRMYZPNGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-94-7 | |
| Record name | 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)









![3-[4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1530429.png)



